N-(5-methyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]propanamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-isopropylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is 304.12454906 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Modeling and Pharmacological Evaluation
Research has explored the synthesis and evaluation of thiadiazole derivatives as anti-inflammatory and analgesic agents, indicating a significant interest in these compounds for their therapeutic potential. For example, a study demonstrated the in vitro anti-inflammatory activity of certain thiadiazole derivatives, highlighting their mechanism of action and specificity against the COX-2 enzyme, which is crucial for developing safer anti-inflammatory drugs (Shkair et al., 2016).
Herbicidal Activity
Another area of application includes the development of herbicides, where compounds with thiadiazole and pyrimidin rings have been synthesized and evaluated for their herbicidal activity. This research demonstrates the potential of such compounds in agricultural applications to control unwanted vegetation effectively (Liu et al., 2008).
Antimicrobial and Cytotoxic Activities
Compounds related to the structure of interest have been studied for their antimicrobial and cytotoxic activities, highlighting the broad spectrum of potential applications in treating infections and cancer. For instance, new thiazole derivatives have been synthesized and investigated for their efficacy against various bacterial and fungal strains, as well as their cytotoxicity against cancer cell lines, indicating their potential as dual-purpose therapeutic agents (Dawbaa et al., 2021).
Anticonvulsant Agents
Further research has focused on the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety, evaluated for their anticonvulsant activity. These studies contribute to the development of new treatments for epilepsy and related neurological disorders, showcasing the versatility of these compounds in medicinal chemistry (Farag et al., 2012).
Inhibitors of Biological Processes
Additionally, compounds structurally related to "2-(4-isopropylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide" have been identified as potent inhibitors of specific biological processes, such as urease activity, which is significant for developing treatments for conditions like ulcers and urinary tract infections (Abbasi et al., 2020).
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)13-5-7-14(8-6-13)20-12(4)15(19)18-16-17-9-11(3)21-16/h5-10,12H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAQVAJQQDLGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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